4-Hydroxy Clonidine Hydrochloride
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Overview
Description
4-Hydroxy Clonidine Hydrochloride is a chemical compound with the molecular formula C9H10Cl3N3O It is a derivative of clonidine, a well-known alpha-2 adrenergic agonist used primarily for its antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Clonidine Hydrochloride typically involves the hydroxylation of clonidine. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position on the clonidine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Clonidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Hydroxy Clonidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy Clonidine Hydrochloride involves its interaction with alpha-2 adrenergic receptors. By binding to these receptors, the compound inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system. This results in reduced blood pressure and heart rate . The molecular targets include the alpha-2A receptor subtype, which is primarily found in the prefrontal cortex .
Comparison with Similar Compounds
Clonidine: The parent compound, used primarily for its antihypertensive properties.
Xylazine: A veterinary sedative with similar alpha-2 adrenergic agonist properties.
Uniqueness: 4-Hydroxy Clonidine Hydrochloride is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacological properties compared to its parent compound, clonidine. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy in various applications .
Properties
IUPAC Name |
3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9;/h3-4,15H,1-2H2,(H2,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONCQPFTCTEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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